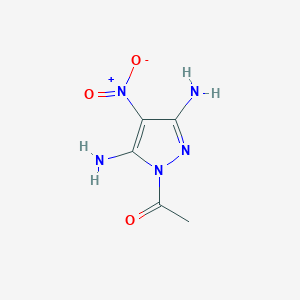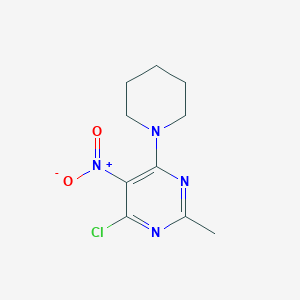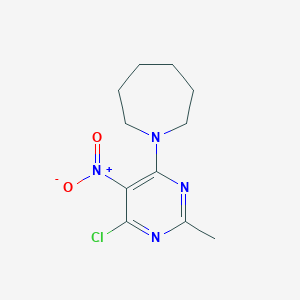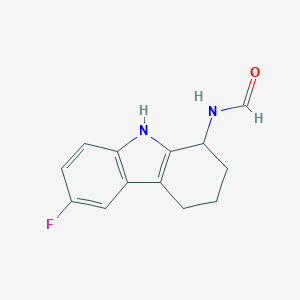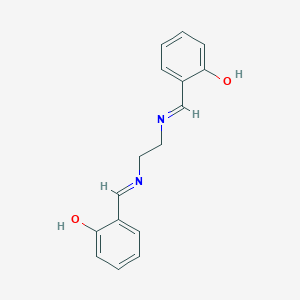
N,N'-Bis(salicylidene)ethylenediamine
Overview
Description
N,N’-Bis(salicylidene)ethylenediamine is an organic compound with the molecular formula C16H16N2O2. It is a Schiff base derived from salicylaldehyde and ethylenediamine. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
N,N’-Bis(salicylidene)ethylenediamine, also known as Salen, primarily targets metal ions such as copper and lead . It acts as a complexing agent , binding to these ions and facilitating their removal from solutions .
Mode of Action
Salen interacts with its targets through a process known as complexation . In this process, Salen forms a complex with the metal ions, effectively encapsulating them. This interaction results in the formation of a new compound, which can then be removed from the solution .
Pharmacokinetics
Information on the pharmacokinetics of Salen, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It’s known that salen is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The primary result of Salen’s action is the removal of metal ions from solutions . This can be particularly useful in applications such as the preconcentration of copper and lead by flow injection-flame atomic absorption spectrometry (FI-AAS) .
Action Environment
The efficacy and stability of Salen can be influenced by various environmental factors. For instance, the presence of other chemicals in the solution can affect the complexation process. Additionally, the pH of the solution can impact the stability of the Salen-metal ion complex .
Biochemical Analysis
Biochemical Properties
Salen is known to react with ferric chloride in acetone solution to yield the complex (Fe salen Cl) . This complex has been used as a complexing agent for on-line preconcentration of copper and lead by flow injection-flame atomic absorption spectrometry
Cellular Effects
It is known that Salen has high reductive activity and conductivity, which has been utilized in dye-sensitized solar cells .
Molecular Mechanism
The molecular mechanism of Salen is largely based on its ability to form complexes with metal ions. The stability of these complexes affects the efficiency of metal ion recovery from the aqueous solution
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)ethylenediamine is typically synthesized through a condensation reaction between salicylaldehyde and ethylenediamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product precipitates out of the solution and can be purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Bis(salicylidene)ethylenediamine follows a similar procedure but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel, copper, and zinc.
Oxidation and Reduction: Can participate in redox reactions, particularly when complexed with metal ions.
Substitution: The imine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., nickel acetate, copper chloride) in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Complexation: Metal complexes such as N,N’-Bis(salicylidene)ethylenediaminenickel(II).
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced forms of the imine groups.
Scientific Research Applications
N,N’-Bis(salicylidene)ethylenediamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(salicylidene)-1,2-phenylenediamine
- N,N’-Bis(salicylidene)-1,3-propanediamine
- N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
Uniqueness
N,N’-Bis(salicylidene)ethylenediamine is unique due to its high stability and ability to form strong complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring robust and versatile ligands .
Properties
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,11-12,19-20H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMANXWQDHAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059113 | |
| Record name | N,N'-Bis(salicylidene)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier., Solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |
| Record name | SALCOMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13822 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4), Soluble in benzene, chloroform, and pyridine | |
| Record name | SID24814941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Salcomine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red crystals from DMF, Dark brown powder | |
CAS No. |
14167-18-1, 94-93-9, 129409-01-4 | |
| Record name | SALCOMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salen (unspecified) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(salicylaldehyde)ethylenediimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129409014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(salicylidene)ethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-[1,2-ethanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(salicylidene)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-ethylenedinitrilodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(SALICYLALDEHYDE)ETHYLENEDIIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M122L9EGR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salcomine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N'-Bis(salicylidene)ethylenediamine?
A1: this compound, often abbreviated as Salen or H2salen, has the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol.
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound can be confirmed using various spectroscopic techniques. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments in the molecule, respectively. []
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as C=N (imine) and O-H (phenolic) stretches. [, ]
- X-ray diffraction (XRD): Single-crystal XRD provides a three-dimensional picture of the molecule, revealing bond lengths, bond angles, and overall molecular geometry. [, , , , , ]
Q3: What is the significance of the tetradentate nature of Salen ligands?
A3: The tetradentate nature of Salen ligands, characterized by two imine nitrogen atoms and two phenolic oxygen atoms, allows them to effectively chelate metal ions, forming stable complexes. This chelation significantly influences the catalytic properties of the resulting metallosalen complexes. []
Q4: How does the solubility of Salen and its derivatives in carbon dioxide vary?
A4: The solubility of Salen derivatives in liquid and supercritical CO2 is significantly affected by the substituents on the ligand framework. For instance, this compound (n-salen) exhibits 3-5 times higher solubility than N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine (t-butyl-salen) due to the bulky tert-butyl groups hindering solvation. This difference in solubility influences their effectiveness in metal ion extraction processes using supercritical CO2. []
Q5: How does the introduction of electron-withdrawing or electron-donating groups at the C5 position of the phenoxide ring in Salen-Al complexes affect their optical properties?
A5: The electronic nature of substituents at the C5 position significantly impacts the HOMO energy levels of the Salen-Al complexes. Electron-withdrawing groups lead to a blue shift in emission, while electron-donating groups cause a red shift. This tunability allows for the creation of color-tunable luminophores emitting across the visible spectrum. []
Q6: How do Co(salen) complexes function as catalysts in the oxidation of lignin model polymers?
A6: Co(salen) complexes act as oxygen activators in the catalytic oxidation of lignin model polymers. They facilitate various reactions, including Cα-alcohol oxidation, Cα-Cβ side chain cleavage, demethoxylation, aromatic ring cleavage, and β-O-4 bond cleavage, enhancing lignin depolymerization. []
Q7: How do metallosalen complexes perform in the polymerization of 1,3-butadiene?
A7: Metallosalen complexes, especially those of cobalt(II), when activated with methylaluminoxane (MAO), demonstrate high activity and selectivity in the polymerization of 1,3-butadiene. The presence of bulky substituents on the salen ligand, particularly tert-butyl groups, can enhance both the catalytic activity and the 1,4-cis selectivity of the resulting polybutadiene. []
Q8: Can you elaborate on the application of oxovanadium(IV) salen as an electrocatalyst?
A8: Oxovanadium(IV) salen immobilized on electrode surfaces displays remarkable electrocatalytic activity, particularly in the oxidation of cysteine. This electrocatalytic activity stems from the efficient oxidation of cysteine by the electrogenerated oxovanadium(V) salen species. This property makes oxovanadium(IV) salen a promising candidate for developing electrochemical sensors for cysteine detection. []
Q9: How is Density Functional Theory (DFT) employed to understand the luminescent properties of Salen-based metal complexes?
A9: DFT calculations provide valuable insights into the electronic structures and excited state properties of Salen-based metal complexes. They help explain the observed photophysical properties, including absorption and emission spectra, and elucidate the energy transfer pathways responsible for luminescence. For example, time-dependent DFT calculations were employed to investigate the energy transfer between the Salen-Al moiety and triphenylamine (TPA) group in Salen-Al/TPA assembly dyads. []
Q10: How do structural modifications of Salen ligands impact the catalytic activity of their metal complexes?
A10: Structural modifications of Salen ligands can drastically alter the catalytic activity of their metal complexes. Factors such as:
- Steric hindrance: Bulky substituents near the metal coordination site can influence substrate access and reaction pathways. []
- Electronic effects: Electron-donating or electron-withdrawing groups can modify the electron density at the metal center, impacting its reactivity. [, ]
- Chirality: Introducing chiral centers into the Salen ligand can impart enantioselectivity to catalytic reactions. []
Q11: What is the effect of varying the substituents on the pyridyl ring of the Pyx ligand in [AnCl2(salen)(Pyx)2] complexes on their structural and electronic properties?
A11: While the introduction of different Pyx substituents in [AnCl2(salen)(Pyx)2] complexes does not significantly affect the overall complex conformation or the ionic character of An-Cl and An-N bonds, it can influence the An-O bond distances. These observed changes suggest that substituent effects, although minor, can fine-tune the electronic environment around the actinide center. []
Q12: What analytical techniques are commonly used to study Salen and its metal complexes?
A12: A range of analytical techniques is employed to characterize Salen and its metal complexes. In addition to the spectroscopic methods mentioned earlier, these include:
- Elemental analysis: Determines the percentage composition of elements within the compound, confirming its purity and composition. [, ]
- Mass spectrometry (MS): Identifies the molecular weight and fragmentation patterns of the compound, providing insights into its structure. [, ]
- Electrochemical techniques: Cyclic voltammetry (CV) is used to investigate the redox properties of metallosalen complexes and their potential as electrocatalysts. [, , ]
Q13: How does the formation of nanoparticles from Salen-based coordination polymers occur, and how is their size and shape controlled?
A13: Nanoparticles of Salen-based coordination polymers can be synthesized via solvothermal methods. The size and shape of these particles can be manipulated by controlling reaction parameters like temperature, time, and solvent composition. Interestingly, a shape transformation from nanowires to nanocubes has been observed in the formation of Zn-metalated salen (Zn-MS) coordination polymer particles. This transformation process can be harnessed to achieve controlled CPP formation. []
Q14: How do copper salen complexes contribute to the flame retardancy of thermoplastic polyurethane (TPU)?
A14: Copper salen complexes, when incorporated into thermoplastic polyurethane (TPU), act as fire retardants. The specific fire-retardant properties depend on the substitution pattern of the salen ligand. * Some complexes, like those derived from N,N'-bis(4-hydroxysalicylidene)ethylenediamine (C2) and N,N'-bis(5-hydroxysalicylidene)ethylenediamine (C3), primarily function in the condensed phase. At elevated temperatures, they undergo polycondensation, forming a protective char layer that inhibits further combustion. * Notably, the complex derived from C3 also exhibits gas-phase activity, further contributing to its fire-retardant properties. []
Q15: How is Electron Paramagnetic Resonance (EPR) spectroscopy employed to study the degradation of copper salen complexes in TPU?
A15: EPR spectroscopy, particularly pulsed EPR techniques like hyperfine sublevel correlation (HYSCORE) and phase-inverted echo-amplitude detected nutation (PEANUT), provides valuable insights into the structural changes and radical formation during the thermal degradation of copper salen complexes in TPU. * By monitoring the redox behavior of Cu(II) ions and characterizing the formed radicals, EPR helps understand the mechanism of action of these complexes as fire retardants. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Bis(2-hydroxyethyl)amino]-5-nitronicotinonitrile](/img/structure/B421594.png)
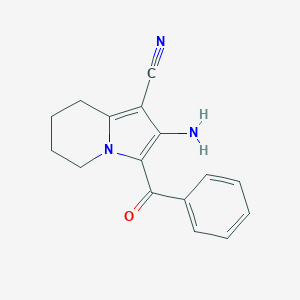
![2-[(2-chlorophenyl)methylthio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B421606.png)
![Ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B421611.png)
![ethyl 2-{[(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421612.png)
![Ethyl 2-[[2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B421613.png)
![6-chloro-9-[2-(dibenzylamino)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421614.png)
![Ethyl 3-benzyl-5-methyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B421616.png)
![4-chloro-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B421618.png)
![Ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B421620.png)
